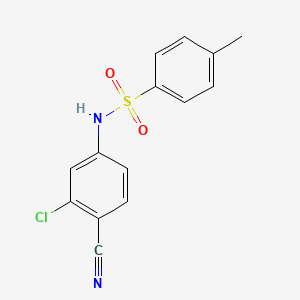

![molecular formula C16H14N2S2 B5595779 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)

2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole derivatives typically involves the condensation of amino-thiadiazole derivatives with different reagents. For example, a series of derivatives were synthesized through the condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with various substituted aromatic acids and aryl/alkyl-isothiocyanates. These compounds were characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy, providing insights into their structural features (Akhter, Hassan, & Amir, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole, has been elucidated using various spectroscopic techniques. For instance, the spectral characterization and crystal structure of a related 1,3,4-thiadiazoline derivative were determined, employing 1H NMR, 13C NMR, and single crystal X-ray analysis to establish the compound's conformation (Umamatheswari & Kabilan, 2009).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, thiobenzophenone and diazomethane can react to form thiadiazoline, which, upon elimination of N2, yields a nucleophilic 1,3-dipole that undergoes cycloadditions with electrophilic C,C multiple bonds. This reactivity demonstrates the compounds' potential for forming diverse chemical structures (Huisgen, Li, Giera, & Langhals, 2001).

Physical Properties Analysis

The physical properties of 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole derivatives, such as melting points, solubility, and crystalline structure, can be assessed through spectroscopy and X-ray crystallography. For instance, studies on similar thiadiazole derivatives have revealed their crystal structures, providing insights into the compounds' stability and physical behavior (Lynch, 2001).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Research has identified derivatives of 1,3,4-thiadiazole, including structures similar to 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole, as potential antimicrobial agents. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Evaluation

Another study explored the anticancer potential of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating promising activity against a panel of human cancer cell lines. These derivatives, containing the thiadiazole scaffold, showed significant in vitro anticancer activity, with some compounds presenting GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Corrosion Inhibition

Thiadiazoles, including derivatives of 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole, have been investigated for their potential as corrosion inhibitors. A study on the corrosion behavior of mild steel in 1 M HCl solution found that new 2,5-disubstituted 1,3,4-thiadiazoles exhibited good inhibition properties, with quantum chemical parameters suggesting a correlation between experimental inhibition efficiencies and theoretical predictions (Bentiss et al., 2007).

Synthesis and Pharmacological Evaluation

Further research into 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives highlighted their potential pharmacological applications. These compounds were synthesized and characterized, with in vivo testing revealing anti-inflammatory activity. Some derivatives exhibited activity comparable to ibuprofen, with additional evaluation of analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic effects (Akhter et al., 2014).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole” is not available, the safety data sheet for “2-[(diphenylmethyl)thio]acetamide” indicates that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S2/c1-12-17-18-16(19-12)20-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGYBIWMEKCIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)

![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)

![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)

![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)

![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)

![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)